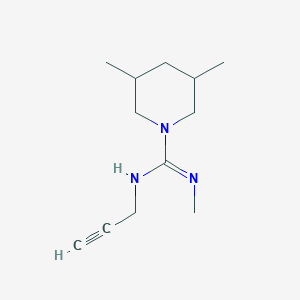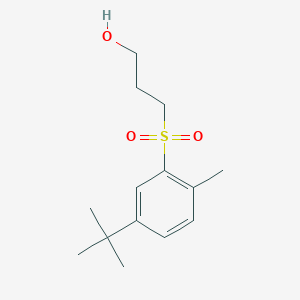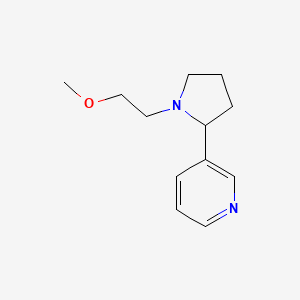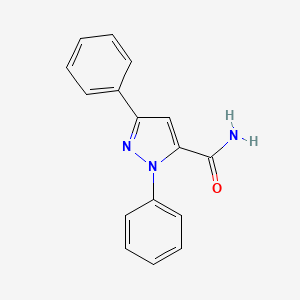![molecular formula C19H20N2OS B6640038 2-Phenyl-1-[(2-phenyl-1,3-thiazol-5-yl)methylamino]propan-2-ol](/img/structure/B6640038.png)
2-Phenyl-1-[(2-phenyl-1,3-thiazol-5-yl)methylamino]propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-1-[(2-phenyl-1,3-thiazol-5-yl)methylamino]propan-2-ol, also known as PTZ-TP, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a beta-adrenoceptor agonist and has been found to have potential applications in various fields, including neuroscience, pharmacology, and biochemistry. The synthesis of PTZ-TP is a complex process that requires specialized knowledge and equipment. In
作用機序
The mechanism of action of 2-Phenyl-1-[(2-phenyl-1,3-thiazol-5-yl)methylamino]propan-2-ol involves the activation of beta-adrenoceptors. The compound acts as a beta-adrenoceptor agonist and binds to the beta-adrenoceptors in the body. This binding activates the beta-adrenoceptors, which leads to the activation of intracellular signaling pathways. The activation of these pathways leads to various physiological and biochemical effects, including an increase in the levels of cyclic adenosine monophosphate (cAMP) and the activation of protein kinase A (PKA).
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application of the compound. In neuroscience, this compound has been found to have anxiolytic and antidepressant effects. The compound has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a crucial role in regulating mood and behavior. In pharmacology, this compound acts as a bronchodilator and has been shown to increase the airflow in the lungs. In biochemistry, this compound has been found to activate beta-adrenoceptor signaling pathways, which leads to various physiological and biochemical effects.
実験室実験の利点と制限
One of the advantages of 2-Phenyl-1-[(2-phenyl-1,3-thiazol-5-yl)methylamino]propan-2-ol is its potential applications in various fields of scientific research. The compound has shown promising results in neuroscience, pharmacology, and biochemistry. Another advantage of this compound is its selectivity for beta-adrenoceptors, which makes it a valuable tool for studying beta-adrenoceptor signaling pathways. However, there are also limitations to the use of this compound in lab experiments. The synthesis of this compound is a complex process that requires specialized knowledge and equipment. Additionally, the compound has not been extensively studied in humans, and its long-term effects are not well-understood.
将来の方向性
There are several future directions for the study of 2-Phenyl-1-[(2-phenyl-1,3-thiazol-5-yl)methylamino]propan-2-ol. In neuroscience, the compound has shown promising results as an anxiolytic and antidepressant. Future research could focus on the development of this compound as a potential treatment for mood disorders. In pharmacology, this compound has shown potential applications in the treatment of respiratory disorders. Future research could focus on the development of this compound as a bronchodilator for the treatment of asthma and other respiratory disorders. In biochemistry, this compound has shown potential applications in the study of beta-adrenoceptor signaling pathways. Future research could focus on the development of this compound as a tool for studying the role of beta-adrenoceptors in various physiological and biochemical processes.
Conclusion:
This compound, or this compound, is a chemical compound that has shown promising results in various fields of scientific research. The synthesis of this compound is a complex process that requires specialized knowledge and equipment. The compound has potential applications in neuroscience, pharmacology, and biochemistry. This compound acts as a beta-adrenoceptor agonist and has been found to have anxiolytic and antidepressant effects in neuroscience, bronchodilator effects in pharmacology, and the ability to activate beta-adrenoceptor signaling pathways in biochemistry. While there are limitations to the use of this compound in lab experiments, the compound has several potential future directions for scientific research.
合成法
The synthesis of 2-Phenyl-1-[(2-phenyl-1,3-thiazol-5-yl)methylamino]propan-2-ol involves a multi-step process that requires the use of specialized equipment and knowledge. The first step involves the synthesis of 2-phenyl-1,3-thiazole-5-carbaldehyde, which is then reacted with N-benzyl-N-methylamine to form the intermediate product. The intermediate product is then reacted with 2-phenylpropan-2-ol in the presence of a reducing agent to form this compound. The synthesis of this compound is a highly specialized process that requires expertise in synthetic chemistry and access to specialized equipment.
科学的研究の応用
2-Phenyl-1-[(2-phenyl-1,3-thiazol-5-yl)methylamino]propan-2-ol has shown potential applications in various fields of scientific research. In neuroscience, this compound has been found to have anxiolytic and antidepressant effects. The compound has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a crucial role in regulating mood and behavior. In pharmacology, this compound has been found to have potential applications in the treatment of asthma and other respiratory disorders. The compound acts as a bronchodilator and has been shown to increase the airflow in the lungs. In biochemistry, this compound has been found to have potential applications in the study of beta-adrenoceptor signaling pathways.
特性
IUPAC Name |
2-phenyl-1-[(2-phenyl-1,3-thiazol-5-yl)methylamino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-19(22,16-10-6-3-7-11-16)14-20-12-17-13-21-18(23-17)15-8-4-2-5-9-15/h2-11,13,20,22H,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMJUDYQEUJGLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CN=C(S1)C2=CC=CC=C2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(2-hydroxyethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B6639972.png)
![2-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methylamino]-1-(3-methoxyphenyl)ethanol](/img/structure/B6639978.png)

![1-[(1-ethylpiperidin-2-yl)methyl]-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea](/img/structure/B6639993.png)
![N-[2-hydroxy-2-(2-methylphenyl)ethyl]-2-phenylpyrimidine-5-carboxamide](/img/structure/B6639997.png)




![N-[(1-hydroxycyclopentyl)methyl]-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B6640017.png)
![(3S)-1-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]pyrrolidin-3-ol](/img/structure/B6640021.png)

![N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]-1-ethyl-6-oxopyridazine-3-carboxamide](/img/structure/B6640048.png)
![N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]-2-(6-methylpyridin-3-yl)acetamide](/img/structure/B6640053.png)